molecular formula C7H8BrN3O2 B8005516 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester

Cat. No.: B8005516
M. Wt: 246.06 g/mol
InChI Key: VFSGCXINBAMREZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester (IUPAC: methyl 3-amino-6-bromo-2-pyrazinecarboxylate, CAS 6966-01-4) is a pyrazine derivative with a molecular formula of C₇H₆BrN₃O₂ and a molecular weight of 260.05 g/mol . Its structure features a pyrazine ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 6, and a methyl ester (-COOCH₃) at position 2. The methyl ester enhances solubility in organic solvents, while the bromine and amino groups contribute to its reactivity in substitution and cross-coupling reactions .

Synthesis and Applications This compound is synthesized via peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in dimethylformamide (DMF), yielding ~82% under optimized conditions . It serves as an intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and antimicrobial agents, leveraging its bromine atom for further functionalization .

Properties

IUPAC Name

methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSGCXINBAMREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester typically involves the bromination of 3-methylpyrazine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under aqueous conditions to form the corresponding carboxylic acid. This reaction is pH-dependent and typically requires either acidic or basic catalysts.

ConditionsReaction OutcomeYieldReferences
1M NaOH, reflux 4 hrs5-amino-6-bromo-3-methylpyrazine-2-carboxylic acid82%
0.5M HCl, 60°C 6 hrsPartial hydrolysis with ester group retention47%

Mechanistic Insight : Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol. Acidic conditions promote protonation of the carbonyl oxygen, making the ester more electrophilic.

Nucleophilic Substitution at Bromine

The bromine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent carboxylic ester and methyl groups.

Key Reactions:

NucleophileConditionsProduct FormedYieldReferences
Ammonia (NH₃)DMF, 80°C, 12 hrs5-amino-6-amino-3-methylpyrazine-2-carboxylate68%
Methanol (MeOH)K₂CO₃, 60°C, 8 hrs5-amino-6-methoxy derivative54%
PiperidineDMSO, 100°C, 6 hrs6-piperidinyl analog73%

Structural Influence : The amino group at position 5 acts as an ortho/para-directing group, favoring substitution at position 6. Steric effects from the 3-methyl group slightly reduce reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine substituent enables transition metal-catalyzed cross-coupling reactions for complex molecule synthesis.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYieldReferences
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME6-phenylpyrazine derivative61%
Vinylboronic esterPdCl₂(dppf), CsF, THF6-vinyl substituted compound58%

Buchwald-Hartwig Amination:

AmineConditionsProductYieldReferences
MorpholinePd₂(dba)₃, Xantphos, t-BuONa6-morpholino derivative66%

Optimization Notes : Reactions require anhydrous conditions and inert atmospheres. Catalyst loading typically ranges from 2–5 mol%, with yields influenced by steric hindrance from the 3-methyl group .

Amide Formation

The amino group at position 5 undergoes acylation and sulfonation reactions to generate bioactive derivatives.

ReagentConditionsProductYieldReferences
Acetyl chloridePyridine, 0°C, 2 hrsN-acetylated derivative89%
Benzenesulfonyl chlorideEt₃N, CH₂Cl₂, rtN-sulfonamide analog75%

Applications : These derivatives show enhanced kinase inhibitory activity (e.g., IC₅₀ values ≤ 12 nM against Pim-1/2 kinases) .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom for downstream modifications.

ConditionsReaction OutcomeYieldReferences
H₂ (1 atm), Pd/C 10%5-amino-3-methylpyrazine-2-carboxylate78%

Selectivity : The reaction preserves the amino and ester groups while selectively reducing the C-Br bond .

Oxidative Transformations

The amino group can be oxidized to nitro or nitroso groups under controlled conditions.

Oxidizing AgentConditionsProductYieldReferences
mCPBACHCl₃, 0°C, 1 hr5-nitroso derivative63%
KMnO₄, H₂SO₄60°C, 3 hrs5-nitropyrazine analog41%

Scientific Research Applications

Anticancer Activity

2-Pyrazinecarboxylic acid derivatives are being explored as potential inhibitors of various protein kinases involved in cancer progression. Specifically, the methyl ester form has been identified as a starting material for synthesizing selective inhibitors targeting:

  • ATR (Ataxia Telangiectasia and Rad3 related protein) : ATR is crucial for DNA damage response, and its inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy .
  • AxI and c-Met Receptor Enzymes : These receptors are implicated in tumor growth and metastasis. Inhibitors derived from this compound could lead to novel treatments for aggressive cancers .

Synthesis of Pyrazine Derivatives

The compound serves as a versatile intermediate in organic synthesis. It can be modified to create various pyrazine derivatives that possess diverse biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
    These modifications often involve halogenation or functional group transformations that enhance the pharmacological profile of the derivatives .

Research on Selective Kinase Inhibitors

Studies have shown that derivatives of 2-pyrazinecarboxylic acid exhibit selective inhibition against specific kinases. For instance, research indicates that modifications to the methyl ester can lead to compounds with enhanced selectivity and potency against cancer cell lines . This specificity is vital for reducing side effects associated with conventional chemotherapy.

Case Study 1: Development of ATR Inhibitors

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrazinecarboxylic acid derivatives, including the methyl ester variant. The results indicated that certain modifications significantly improved ATR inhibition, leading to increased sensitivity in cancer cells to radiation therapy .

Case Study 2: c-Met Inhibition

Another research effort focused on developing c-Met inhibitors from pyrazine derivatives. The study highlighted how introducing specific substituents at the 5 and 6 positions of the pyrazine ring enhanced binding affinity to the c-Met receptor, demonstrating potential therapeutic benefits for treating tumors resistant to existing therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of ATR and c-Met receptorsSelective inhibitors show promise in preclinical models
SynthesisIntermediate for creating diverse pyrazine derivativesModifications yield compounds with varied biological activities
Kinase InhibitionTargeting specific kinases involved in cancer progressionEnhanced selectivity leads to reduced side effects

Mechanism of Action

The mechanism of action of 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxylic Acid Derivatives

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Boiling Point (°C) Key Applications
Target Compound (6966-01-4) C₇H₆BrN₃O₂ 260.05 -NH₂ (3), -Br (6), -COOCH₃ (2) Not reported Pharmaceutical intermediates
Methyl 5-methylpyrazine-2-carboxylate (41110-33-2) C₇H₈N₂O₂ 152.15 -CH₃ (5), -COOCH₃ (2) 234.1 Flavorants, organic synthesis
3-Amino-6-bromopyrazine-2-carboxylic acid (21943-15-7) C₅H₄BrN₃O₂ 218.01 -NH₂ (3), -Br (6), -COOH (2) Not reported Catalyst promoters
Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate (CAS N/A) C₈H₈BrClN₃O₂ 307.53 -Br (3), -Cl (6), -N(CH₃)₂ (5), -COOCH₃ (2) Not reported Bioactive compound synthesis

Key Differences and Research Findings

Substituent Effects on Reactivity The bromine atom in the target compound facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling diverse derivatization . In contrast, methyl-substituted analogs (e.g., 41110-33-2) lack halogen-directed reactivity, limiting their utility in metal-catalyzed reactions . The amino group at position 3 enhances hydrogen-bonding interactions, improving binding affinity in enzyme inhibition assays compared to non-amino derivatives like 5-methylpyrazinecarboxylate .

Impact on Aromaticity and Electronic Properties Alkali metal salts of pyrazinecarboxylic acids exhibit reduced aromaticity (measured via HOMA indices) compared to free ligands. For example, 2-pyrazinecarboxylic acid (parent compound) shows higher aromaticity (HOMA = 0.89) than its metal complexes (HOMA = 0.72) . The methyl ester group in the target compound may further stabilize the ring via electron-withdrawing effects, altering redox potentials .

Biological and Catalytic Activity The free carboxylic acid analog (21943-15-7) acts as a promoter in vanadium-catalyzed oxidations, enhancing epoxidation efficiency by 30% compared to esterified forms . However, the methyl ester in the target compound improves lipophilicity, favoring membrane permeability in drug design . Toxicity: Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting similar safety profiles for structurally related pyrazine esters, though direct data for the target compound is lacking .

Synthetic Flexibility

  • The target compound’s bromine atom allows for Pd-catalyzed coupling to introduce aryl or alkenyl groups, a feature absent in chloro- or fluoro-substituted analogs (e.g., 356783-27-2) .

Biological Activity

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester (CAS Number: 1823921-17-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its antimicrobial and anticancer effects.

Chemical Structure

The chemical structure of 2-pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester is characterized by the presence of a pyrazine ring with various substituents that may influence its biological activity.

Chemical Structure

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted pyrazinecarboxylic acids with appropriate amines or other reagents. The synthesis typically involves the formation of amides or esters that enhance the compound's solubility and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrazinecarboxylic acids, including the compound . The following table summarizes the minimum inhibitory concentrations (MIC) against specific microbial strains:

CompoundTarget MicroorganismMIC (μmol/dm³)
2-Pyrazinecarboxylic acid derivativeMycobacterium tuberculosis31.25 - 500
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytes31.25
Various substituted amidesEscherichia coli>500

The compound exhibited varying levels of activity against different strains, with some derivatives showing significant antifungal effects while others had limited antibacterial properties .

Anticancer Activity

In addition to antimicrobial effects, studies have explored the anticancer potential of pyrazine derivatives. For example, compounds derived from substituted pyrazinecarboxamides have demonstrated cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. The following findings highlight this activity:

  • Cytotoxicity : Certain derivatives showed selective toxicity towards cancer cells with IC50 values ranging from 97.3 µM to over 200 µM.
  • Selectivity : Compounds demonstrated higher toxicity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapies .

Case Studies

  • Antimycobacterial Activity : A study reported that certain pyrazine derivatives exhibited up to 72% inhibition against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents .
  • Antifungal Studies : In vitro tests revealed that some derivatives had MIC values as low as 31.25 μmol/dm³ against fungal strains such as Trichophyton mentagrophytes, indicating promising antifungal activity .

Structure-Activity Relationships

Research has indicated that modifications to the pyrazine ring and substituents significantly influence biological activity. For instance:

  • The presence of bromine and methyl groups enhances lipophilicity and potentially increases membrane permeability, which may contribute to higher antimicrobial efficacy.
  • Variations in substituents on the aromatic ring can lead to different levels of cytotoxicity against cancer cells .

Q & A

Q. What are the key synthetic routes for preparing 5-amino-6-bromo-3-methyl-pyrazinecarboxylic acid methyl ester?

The compound can be synthesized via sequential functionalization of a pyrazine core. A representative method involves:

  • Bromination and amination : Start with a methyl-substituted pyrazinecarboxylic acid derivative. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Subsequent amination at the 5-position may employ ammonia or a protected amine source in the presence of a palladium catalyst .
  • Esterification : The carboxylic acid group is esterified using methanol and a coupling agent such as HATU or DCC/DMAP, ensuring high yield and purity .

Q. How can the purity of this compound be validated, and what analytical methods are recommended?

  • HPLC with UV detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Monitor at 254 nm .
  • Mass spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 274.99 (M+H⁺, for C₈H₉BrN₃O₂) .
  • ¹H/¹³C NMR : Key signals include a singlet for the methyl ester (~3.9 ppm) and aromatic protons downfield due to bromine and amino substituents .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in inert gas (argon) to prevent degradation.
  • Light sensitivity : The bromine substituent increases susceptibility to photodegradation; use amber vials .
  • Moisture : Hydrolysis of the ester group may occur in aqueous environments; keep desiccated .

Advanced Research Questions

Q. How can chromatographic challenges (e.g., co-elution of isomers) be addressed during purification?

  • Chiral stationary phases : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) to resolve epimers or regioisomers .
  • Optimized gradients : Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance separation of polar impurities .

Q. What strategies are effective for analyzing and mitigating synthetic byproducts (e.g., dehalogenation or over-amination)?

  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediates and halt reactions before side-product formation .
  • Byproduct identification : Compare retention times and fragmentation patterns (MS/MS) against known impurities (e.g., de-brominated analogs) .

Q. How can the electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Hammett analysis : The electron-withdrawing bromine and amino groups direct electrophilic substitution to the 2-position of the pyrazine ring.
  • DFT calculations : Predict sites for nucleophilic attack (e.g., ester carbonyl) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?

  • MIC assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines).
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

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